![molecular formula C8[13C]6H10Cl2NNaO2 B602460 Diclofenac-13C6 sodium salt CAS No. 1261393-73-0](/img/no-structure.png)

Diclofenac-13C6 sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

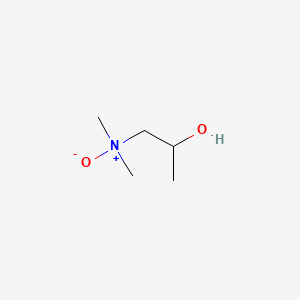

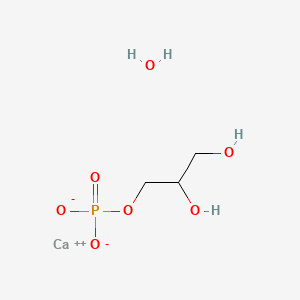

Diclofenac-13C6 sodium salt is the labelled analogue of Diclofenac . It is a non-selective COX inhibitor with IC50 of 0.5 μg/ml for both COX-1 and -2 in intact cells . The empirical formula is 13C6C8H10Cl2NNaO2 · 4.5H2O . It has a molecular weight of 405.16 .

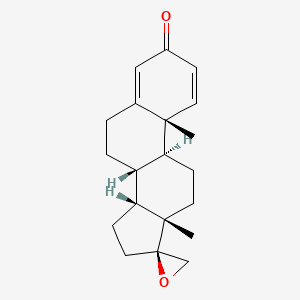

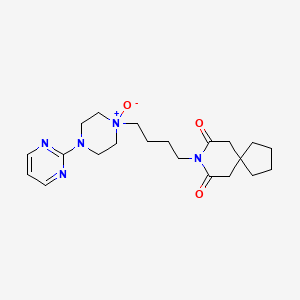

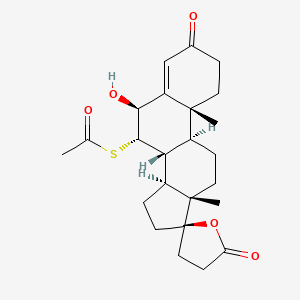

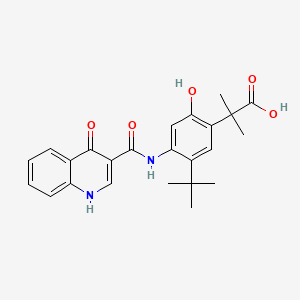

Molecular Structure Analysis

The molecular structure of Diclofenac-13C6 sodium salt is similar to that of Diclofenac, with the only difference being the presence of six 13C isotopes in the phenyl ring .Physical And Chemical Properties Analysis

Diclofenac-13C6 sodium salt is an analytical standard . It is suitable for HPLC and gas chromatography (GC) . The product has a limited shelf life, with the expiry date mentioned on the label .科学的研究の応用

1. Drug Release Method Development and Optimization

Diclofenac sodium has been utilized in research focusing on the development and optimization of drug release methods. A study by Kincl, Turk, and Vrečer (2005) applied experimental design methodology to characterize and optimize parameters affecting the release of diclofenac sodium from prolonged release tablets (Kincl, Turk, & Vrečer, 2005).

2. Inhibitory Effects on Prostaglandin Synthetase

Research by Ku, Wasvary, and Cash (1975) identified diclofenac sodium as a potent inhibitor of prostaglandin synthetase, suggesting its pharmacological effects are mediated through this inhibition (Ku, Wasvary, & Cash, 1975).

3. Environmental Degradation Studies

A study by Bagal and Gogate (2014) explored the degradation of diclofenac sodium in wastewater, using a combined approach of hydrodynamic cavitation and heterogeneous photocatalysis (Bagal & Gogate, 2014).

4. Pharmaceutical and Technological Properties

Kołodziejczyk, Kołodziejska, and Zgoda (2012) investigated the technological and pharmacotherapeutic properties of diclofenac sodium in various pharmaceutical forms, focusing on modified release systems (Kołodziejczyk, Kołodziejska, & Zgoda, 2012).

5. Interaction with Herbal Drugs

Research by Bedada, Boga, and Kotakonda (2017) examined the interaction between diclofenac sodium and piperine, a component of herbal drugs, revealing altered pharmacokinetics and potential for reduced gastrointestinal side effects (Bedada, Boga, & Kotakonda, 2017).

6. Analytical Methods for Diclofenac Derivatives

Palomo, Ballesteros, and Frutos (1999) developed analytical methods to study the behavior of diclofenac sodium across a wide pH range, using various analytical techniques (Palomo, Ballesteros, & Frutos, 1999).

Safety And Hazards

Diclofenac-13C6 sodium salt is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It can cause damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure .

将来の方向性

Diclofenac is widely used in the treatment and management of acute and chronic pain associated with inflammatory conditions, especially those involving the musculoskeletal system . The future directions of Diclofenac-13C6 sodium salt could involve its use in research to better understand the pharmacokinetics and metabolism of Diclofenac .

特性

CAS番号 |

1261393-73-0 |

|---|---|

製品名 |

Diclofenac-13C6 sodium salt |

分子式 |

C8[13C]6H10Cl2NNaO2 |

分子量 |

324.09 |

純度 |

95% by HPLC; 98% atom 13C |

関連するCAS |

15307-86-5 (unlabelled) |

同義語 |

[2-(2,6-Dichlorophenylamino)-phenyl-13C ] acetic acid sodium salt |

タグ |

Diclofenac |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。